Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of 4-aminophenol with 2-hydroxy-3-((1-methylethyl)amino)propoxybenzene under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or chloroform and may require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The compound exerts its effects primarily through its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This mechanism is particularly valuable in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Acebutolol: A beta-blocker with similar properties but different chemical structure.
Practolol: Another beta-blocker with comparable effects but distinct molecular configuration.
Metoprolol: Shares similar therapeutic applications but differs in its pharmacokinetic profile.
Uniqueness
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively bind to beta-adrenergic receptors with high affinity makes it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
38767-91-8 |
---|---|
Molecular Formula |
C21H29Cl2N3O4 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]anilino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O4.2ClH/c1-14(2)22-12-18(26)13-28-19-8-4-17(5-9-19)24-20-10-6-16(23-15(3)25)7-11-21(20)27;;/h4-11,14,18,22,26H,12-13H2,1-3H3,(H,23,25)(H,24,27);2*1H |
InChI Key |
MSGHIZOUECXWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)NC(=O)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.